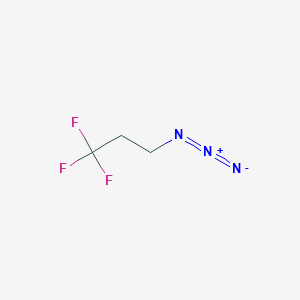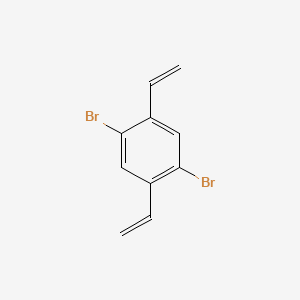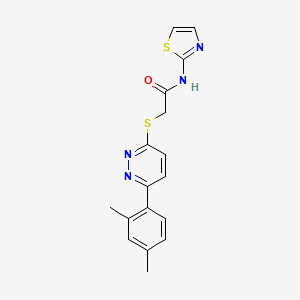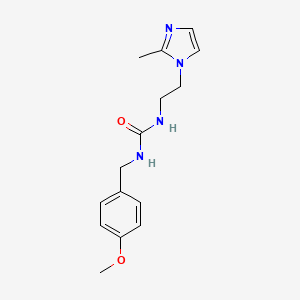
3-Azido-1,1,1-trifluoropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azido-1,1,1-trifluoropropane: is an organic compound with the molecular formula C3H4F3N3 . It is characterized by the presence of an azido group (-N3) and three fluorine atoms attached to a propane backbone.
Mécanisme D'action
Target of Action
The primary target of 3-Azido-1,1,1-trifluoropropane is the azide-alkyne Huisgen cycloaddition . This is a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne to give a 1,2,3-triazole .
Mode of Action
The compound interacts with its target through a process known as the azide-alkyne Huisgen cycloaddition . In this reaction, the azide component of this compound reacts with an alkyne to form a product triazole . This reaction can occur as a mixture of 1,4-adduct and 1,5-adduct at 98 °C in 18 hours .
Biochemical Pathways
The azide-alkyne Huisgen cycloaddition is the primary biochemical pathway affected by this compound . The downstream effects of this pathway involve the formation of 1,2,3-triazoles .
Result of Action
The result of the action of this compound is the formation of a 1,2,3-triazole . This is achieved through the azide-alkyne Huisgen cycloaddition .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the azide-alkyne Huisgen cycloaddition can be catalyzed by copper (I), and the reaction works much better using a mixture of copper (II) (e.g., copper (II) sulfate) and a reducing agent (e.g., sodium ascorbate) to produce Cu (I) in situ . The reaction can be run in a variety of solvents, and mixtures of water and a variety of (partially) miscible organic solvents including alcohols, DMSO, DMF, t BuOH and acetone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1,1,1-trifluoropropane typically involves the nucleophilic substitution of a halogenated precursor with sodium azide (NaN3). One common method is the reaction of 3-bromo-1,1,1-trifluoropropane with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques may also be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Azido-1,1,1-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (DMF, DMSO), elevated temperatures.
Cycloaddition: Copper(I) catalysts, alkyne substrates, mild reaction conditions.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Major Products Formed:
Substitution: Formation of substituted derivatives with various functional groups.
Cycloaddition: Formation of 1,2,3-triazoles.
Reduction: Formation of 3-amino-1,1,1-trifluoropropane.
Applications De Recherche Scientifique
Chemistry: 3-Azido-1,1,1-trifluoropropane is used as a building block in organic synthesis, particularly in the preparation of fluorinated triazoles through click chemistry. These triazoles have applications in materials science and medicinal chemistry .
Biology: The azido group in this compound allows for bioorthogonal labeling of biomolecules. This enables the study of protein interactions, cellular processes, and the development of bioconjugates for imaging and therapeutic purposes .
Medicine: Fluorinated compounds, including this compound, are explored for their potential in drug discovery and development. The unique properties of fluorine atoms can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates .
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and advanced materials. Its reactivity and fluorinated nature make it valuable in the production of polymers, surfactants, and other functional materials .
Comparaison Avec Des Composés Similaires
3-Bromo-1,1,1-trifluoropropane: A halogenated analog used as a precursor in the synthesis of 3-Azido-1,1,1-trifluoropropane.
3-Chloro-1,1,1-trifluoropropane: Another halogenated analog with similar reactivity but different halogen substitution.
3-Iodo-1,1,1-trifluoropropane: A less common analog with iodine substitution.
Uniqueness: this compound is unique due to the presence of both the azido group and trifluoromethyl group. The azido group imparts high reactivity, particularly in cycloaddition reactions, while the trifluoromethyl group enhances the compound’s lipophilicity and stability. This combination of functional groups makes it a versatile building block in synthetic chemistry and a valuable tool in biological research .
Propriétés
IUPAC Name |
3-azido-1,1,1-trifluoropropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3N3/c4-3(5,6)1-2-8-9-7/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQRJIDOINEWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methoxyphenyl)-3-(p-tolyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2992328.png)

![1-[(3,4-Diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline](/img/structure/B2992332.png)
![N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine](/img/structure/B2992333.png)


![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2992337.png)


![3-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2992344.png)


![2-[2-(Methoxycarbonyl)phenyl]acetic acid](/img/structure/B2992349.png)
